molecular formula C12H12Cl2N2O2 B1206689 4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one CAS No. 91478-09-0

4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B1206689
CAS No.: 91478-09-0
M. Wt: 287.14 g/mol
InChI Key: WQPLZLFJFMCYLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine monophosphate can be synthesized through various chemical reactions involving cytosine, deoxyribose, and a phosphate group. The synthesis typically involves the protection of functional groups, selective phosphorylation, and deprotection steps. Common reagents used include phosphoramidites and protecting groups like dimethoxytrityl (DMT) for the hydroxyl groups .

Industrial Production Methods

In industrial settings, deoxycytidine monophosphate is produced using large-scale chemical synthesis methods. These methods often involve automated synthesizers that can efficiently produce large quantities of the compound with high purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure high yields and purity .

Major Products

The major products formed from these reactions include deoxycytidine diphosphate, deoxycytidine triphosphate, and various substituted derivatives of deoxycytidine monophosphate .

Scientific Research Applications

Deoxycytidine monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Deoxycytidine monophosphate exerts its effects by participating in the formation of DNA. It pairs with deoxyguanosine monophosphate through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    Cytidine monophosphate: Similar in structure but contains ribose instead of deoxyribose.

    Deoxyadenosine monophosphate: Another deoxynucleotide that pairs with deoxythymidine monophosphate in DNA.

    Deoxyguanosine monophosphate: Pairs with deoxycytidine monophosphate in DNA.

Uniqueness

Deoxycytidine monophosphate is unique due to its specific pairing with deoxyguanosine monophosphate, which is essential for the accurate replication and repair of DNA. Its structure and properties make it a vital component of the genetic material in all living organisms .

Properties

CAS No.

91478-09-0

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C12H12Cl2N2O2/c1-6-7(5-10(17)16-15-6)12(18)11-8(13)3-2-4-9(11)14/h2-4,7,12,18H,5H2,1H3,(H,16,17)

InChI Key

WQPLZLFJFMCYLK-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O

Canonical SMILES

CC1=NNC(=O)CC1C(C2=C(C=CC=C2Cl)Cl)O

Synonyms

5-((2',6'-dichlorophenyl)hydroxymethyl)-6-methyl-4,5-dihydro(2H)-3-pyridazinone
DCPHMP

Origin of Product

United States

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